1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Overview
Description
1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound. It is categorized as a piperazine . The exact physiological and toxicological properties of this compound are not known .
Synthesis Analysis
There are several synthetic routes for related compounds, such as 1-(3-chlorophenyl)piperazine (mCPP). The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT) . These studies have shown that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of mimosifoliol starting from acetophenone, which was converted to 3-dimethylamino-1-phenylpropan-1-one hydrochloride (14) with an 80% yield. This dimethyl amine salt (14) was treated with sodium borohydride in methanol at 10 °C to get 3-dimethylamino-1-phenylpropan-1-ol (47) with a 96% yield .Scientific Research Applications
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2-Fluorodeschloroketamine (2-FDCK)
- Application Summary : 2-FDCK is a dissociative anesthetic related to ketamine. It’s used as a designer drug in various countries . It’s an analogue of ketamine where the chlorine group has been replaced by fluorine .
- Methods of Application : The pharmacological specifics of the compound are mostly unclear, but effects are reported to be similar to its parent compound, ketamine .
- Results or Outcomes : In January 2023, Israeli Biotech company “Clearmind Medicine Inc.” announced the successful completion of a preclinical study examining 2-FDCK in a rat model of depression, with the compound outperforming ketamine in longevity of antidepressant effect .
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- Application Summary : These compounds are synthesized from N-nitroso-2-fluorophenylglycines and used in 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as activated dipolarophile .
- Methods of Application : The specific methods of application involve synthesis from N-nitroso-2-fluorophenylglycines .
- Results or Outcomes : The outcomes of its use are not specified in the source .
-
2-Fluorodeschloroketamine (2-FDCK)
- Application Summary : 2-FDCK is a dissociative anesthetic related to ketamine. Its sale and use as a designer drug has been reported in various countries . It’s an analogue of ketamine where the chlorine group has been replaced by fluorine .
- Methods of Application : The pharmacological specifics of the compound are mostly unclear, but effects are reported to be similar to its parent compound, ketamine .
- Results or Outcomes : In January 2023, Israeli Biotech company “Clearmind Medicine Inc.” announced the successful completion of a preclinical study examining 2-FDCK in a rat model of depression, with the compound outperforming ketamine in longevity of antidepressant effect .
Safety And Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-5-3-4-6-10(9)12;/h3-6,8,11H,7,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYVSKKUJLBHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-methylbutan-1-amine hydrochloride | |
CAS RN |
1219455-78-3 | |
Record name | Benzenemethanamine, 2-fluoro-α-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219455-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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